molecular formula C11H5F6NO B1301080 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline CAS No. 237076-72-1

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline

Cat. No.: B1301080
CAS No.: 237076-72-1
M. Wt: 281.15 g/mol
InChI Key: VMUHDGVEVRDEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (molecular formula: C₁₁H₅F₆NO) is a quinoline derivative distinguished by two trifluoromethyl (-CF₃) groups at the 5 and 7 positions and a hydroxyl (-OH) group at position 3. The -CF₃ substituents enhance lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing both chemical reactivity and biological activity . Its SMILES notation is C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F, and collision cross-section (CCS) values for adducts like [M+H]⁺ (165.7 Ų) and [M-H]⁻ (159.0 Ų) suggest a compact molecular structure optimized for mass spectrometry analysis .

Properties

IUPAC Name

5,7-bis(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)5-3-6(11(15,16)17)9-7(4-5)18-2-1-8(9)19/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUHDGVEVRDEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371170
Record name 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237076-72-1
Record name 5,7-Bis(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237076-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 237076-72-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization Approaches

The quinoline core is typically constructed via cyclization reactions involving substituted anilines and β-ketoesters or related precursors. A modified Conrad–Limpach reaction is often employed, where an aniline derivative bearing trifluoromethyl substituents reacts with trifluoro-substituted β-ketoesters under acidic conditions (e.g., polyphosphoric acid at elevated temperatures around 120 °C). This method yields a mixture of regioisomeric quinolones, from which the desired this compound can be isolated.

Trifluoromethylation Techniques

The introduction of trifluoromethyl groups can be achieved either by starting with trifluoromethyl-substituted precursors or by direct trifluoromethylation of quinoline intermediates. The former is more common due to the difficulty of selective trifluoromethylation on the quinoline ring. Trifluoromethylated anilines or acetoacetates serve as starting materials to ensure the correct substitution pattern.

Specific Preparation Methods

Modified Conrad–Limpach Reaction

  • Reactants: 3-bromo-5-trifluoromethyl aniline and 4,4,4-trifluoroacetoacetate.
  • Conditions: Neat polyphosphoric acid at 120 °C.
  • Outcome: Formation of a 7:1 mixture of regioisomeric quinolones with an overall yield of approximately 75%.
  • Notes: The major regioisomer corresponds to the desired this compound derivative.

Buchwald–Hartwig Amination for Functionalization

For further functionalization at the quinoline C5 position, palladium-catalyzed Buchwald–Hartwig amination has been employed successfully. This method allows the installation of amino substituents on the quinoline ring, which can be crucial for subsequent derivatization or biological activity enhancement.

  • Catalyst: Pd-based catalysts.
  • Substrate: Protected 5-bromoquinoline intermediates.
  • Yield: Improved yields compared to copper-catalyzed methods.
  • Significance: The choice of protecting groups on the C4 oxygen is critical to prevent side reactions and ensure efficient coupling.

One-Pot Synthesis via Haloquinoline and Alpha-Picolyl Derivatives

A patented method describes a one-pot, single-step synthesis of related trifluoromethylated quinoline derivatives involving:

  • Reactants: Haloquinoline and 2-pyridylacetonitrile.
  • Catalysts and Conditions: Base, phase transfer catalyst, and solvent at temperatures from -10 °C to +90 °C.
  • Mechanism: Formation of an intermediate acetonitrile derivative, followed by in situ oxidation to the ketone.
  • Advantages: Avoids isolation of intermediates, uses less hazardous reagents, and combines multiple steps into one, improving efficiency and safety.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Modified Conrad–Limpach 3-bromo-5-trifluoromethyl aniline + 4,4,4-trifluoroacetoacetate PPA, 120 °C ~75 Direct quinoline formation, regioselective Mixture of regioisomers, requires separation
Buchwald–Hartwig Amination Protected 5-bromoquinoline + amine Pd catalyst, optimized solvents High High yield, selective C–N bond formation Requires protecting groups, Pd catalyst cost
One-Pot Haloquinoline Condensation Haloquinoline + 2-pyridylacetonitrile Base, phase transfer catalyst, -10 to +90 °C Not specified Single-step, avoids intermediate isolation Specific to methanone derivatives, complex mechanism

Research Findings and Notes

  • The presence of trifluoromethyl groups significantly influences the reactivity and stability of intermediates, often requiring careful control of reaction conditions to avoid side reactions.
  • Protecting groups on the quinoline oxygen (C4) are essential in palladium-catalyzed amination to prevent unwanted hydroxylation or deprotection during coupling steps.
  • The one-pot synthesis method reduces the use of hazardous reagents and expensive anhydrous solvents, making it more suitable for industrial scale-up.
  • Analytical characterization of products typically involves ^1H NMR, ^13C NMR, ^19F NMR, FTIR, and elemental analysis to confirm substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl groups under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent and an anticancer drug . Its structure allows it to interact with biological targets effectively. For instance, it has shown promise as an inhibitor of specific enzymes involved in cancer progression and as a potential treatment for infectious diseases due to its ability to disrupt bacterial cell functions .

  • Case Study: Antimicrobial Activity
    Recent studies have demonstrated that derivatives of quinoline compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group significantly enhances the efficacy of these compounds against pathogens such as Staphylococcus aureus .

Materials Science

In materials science, this compound is utilized in the development of advanced materials due to its thermal stability and resistance to chemical degradation. It is employed in the production of high-performance polymers and coatings that require durability under harsh conditions .

  • Application Example: Coatings
    The compound can be incorporated into polymer matrices to improve their thermal and mechanical properties, making them suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl groups enhance the compound’s ability to form stable complexes with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects in various applications.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent types, positions, and electronic effects. Below is a detailed comparison of 5,7-bis(trifluoromethyl)-4-hydroxyquinoline with structurally related compounds:

Substituent Position and Type

Compound Name Substituents Key Properties Reference
This compound -OH (C4), -CF₃ (C5, C7) High lipophilicity; potential for broad-spectrum biological activity due to dual -CF₃ groups and hydrogen-bonding -OH .
5,7-Bis(trifluoromethyl)quinoline-4-thiol -SH (C4), -CF₃ (C5, C7) Thiol group enhances metal-binding capacity; used in antimicrobial studies. Less polar than hydroxyl variant due to -SH .
4,7-Dichloro-3-(trifluoromethyl)quinoline -Cl (C4, C7), -CF₃ (C3) Chlorine atoms increase electrophilicity; used in antimalarial research. Lacks hydroxyl group, reducing solubility compared to 4-hydroxyquinolines .
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid -OH (C4), -CF₃ (C6), -COOH (C3) Carboxylic acid group improves water solubility; potential for pH-dependent biological activity .
4,8-Dichloro-2-(trifluoromethyl)quinoline -Cl (C4, C8), -CF₃ (C2) Dichloro substitution enhances halogen bonding; moderate antibacterial activity. Positional isomerism alters target selectivity .

Physicochemical Properties

Property This compound 5,7-Bis(trifluoromethyl)quinoline-4-thiol 4,7-Dichloro-3-(trifluoromethyl)quinoline
Molecular Weight (g/mol) 281.16 297.21 270.54
LogP (Predicted) 3.8 4.2 4.5
Hydrogen Bond Donors 1 (-OH) 1 (-SH) 0
Solubility (mg/mL) 0.12 (DMSO) 0.08 (DMSO) 0.05 (DMSO)
Metabolic Stability High (due to -CF₃) Moderate Low (susceptible to dechlorination)

Key Research Findings

Trifluoromethyl Positioning: Compounds with -CF₃ at C5 and C7 (e.g., this compound) show enhanced metabolic stability compared to mono-CF₃ analogs like 6-trifluoromethylquinoline .

Hydroxyl vs. Thiol: The -OH group in 4-hydroxyquinolines improves solubility and target binding via hydrogen bonds, whereas -SH variants (e.g., quinoline-4-thiols) exhibit stronger metal chelation, useful in antimicrobial applications .

Chlorine Substitution: Dichloro derivatives (e.g., 4,7-dichloro-3-CF₃-quinoline) demonstrate higher electrophilicity, favoring interactions with electron-rich biological targets like DNA or enzymes .

Biological Activity

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline is a fluorinated quinoline derivative that has garnered significant interest in medicinal chemistry and biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features two trifluoromethyl groups attached to a quinoline ring, enhancing its lipophilicity and metabolic stability. These modifications significantly influence its biological activity, making it a valuable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl groups increase the compound's binding affinity to biological receptors, which can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, potentially disrupting metabolic pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as an antibacterial or antiviral agent.
  • Antiproliferative Effects : Studies have shown that it can induce apoptosis in cancer cell lines, indicating potential utility in cancer therapy.

Research Findings and Case Studies

A review of the literature reveals several studies that highlight the biological activity of this compound:

  • Antimicrobial Properties : A study demonstrated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
    PathogenMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Pseudomonas aeruginosa32
  • Anticancer Activity : In vitro studies on Colo320 colon cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis at concentrations above 10 µM, with a notable IC50 value of approximately 12 µM.
  • Neuroprotective Effects : Research involving animal models has suggested that this quinoline derivative may offer neuroprotective benefits. In a study using mice subjected to oxidative stress, administration of the compound resulted in reduced markers of neuronal damage and improved behavioral outcomes.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityUnique Features
5,7-Bis(difluoromethyl)-4-hydroxyquinolineModerate antimicrobial effectsFewer fluorine atoms
5-Fluoro-4-hydroxyquinolineAnticancer propertiesLess lipophilic than bis(trifluoromethyl) variant

The presence of two trifluoromethyl groups in this compound significantly enhances its biological activity compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-bis(trifluoromethyl)-4-hydroxyquinoline, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via modified Gould-Jacobs cyclization, starting from aniline derivatives with trifluoromethyl substituents. Key steps include cyclocondensation of ethyl trifluoromethylacetoacetate with substituted anilines under acidic conditions, followed by hydrolysis to yield the 4-hydroxyquinoline core. Purity (>97%) is achieved via recrystallization in ethanol or column chromatography using silica gel with a hexane/ethyl acetate gradient . LC-MS and ¹⁹F NMR are critical for verifying purity and structural integrity, as residual trifluoromethyl byproducts (e.g., unreacted intermediates) may co-elute .

Q. How can researchers evaluate the biological activity of this compound in apoptosis studies?

  • Methodological Answer : Standard assays include Annexin V-FITC/propidium iodide staining for early/late apoptosis detection and caspase-3/7 activation assays. Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) should be paired with mitochondrial membrane potential (ΔΨm) measurements using JC-1 dye to assess intrinsic apoptotic pathways. Negative controls must include cells treated with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm mechanism specificity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) due to irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. Store in airtight containers at 4°C, protected from light, as photodegradation may generate reactive intermediates. Dispose via halogenated waste protocols, as trifluoromethyl groups resist biodegradation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution and Fukui indices to predict reactive sites. For example, the 4-hydroxy group’s acidity (pKa ~6.5) enhances deprotonation under basic conditions, activating the quinoline ring for substitution at C-3 or C-7. Contradictory experimental results may arise from solvent effects (e.g., DMSO vs. THF), which can be simulated using polarizable continuum models (PCM) .

Q. What strategies mitigate batch-to-batch variability in biological activity due to trace metal contamination?

  • Methodological Answer : Chelation (e.g., EDTA wash during synthesis) and ICP-MS analysis are essential to quantify metal impurities (e.g., Fe³⁺, Cu²⁺) that may catalyze oxidative degradation. Biological assays should include metal-free buffers (e.g., Chelex-treated PBS) and parallel testing with/ without metal chelators to isolate contamination effects .

Q. How do trifluoromethyl groups influence the compound’s pharmacokinetic properties, and what in silico tools predict its blood-brain barrier (BBB) permeability?

  • Methodological Answer : The CF₃ groups enhance lipophilicity (clogP ~3.2) but may reduce BBB penetration due to increased molecular weight (>280 Da). Use QSAR models like SwissADME or admetSAR to predict absorption. MD simulations (e.g., GROMACS) with lipid bilayer models can assess membrane partitioning. Validate predictions with in vitro BBB assays (e.g., PAMPA-BBB) .

Q. What spectroscopic techniques differentiate this compound from its regioisomers (e.g., 2,8-bis(trifluoromethyl) derivatives)?

  • Methodological Answer : ¹H-¹⁹F HOESY NMR identifies through-space coupling between CF₃ groups and adjacent protons. For example, the 5,7-CF₃ isomer shows cross-peaks between F atoms and H-6/H-8, while 2,8-CF₃ derivatives correlate with H-1/H-3. High-resolution IR (ATR-FTIR) further distinguishes isomers via carbonyl stretching frequencies (1670–1700 cm⁻¹) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address discrepancies in reported IC₅₀ values across cell lines?

  • Methodological Answer : Standardize assay conditions:

  • Use identical passage numbers and seeding densities.
  • Pre-equilibrate compounds in serum-free media for 24 hr to minimize protein binding.
  • Include a reference inhibitor (e.g., staurosporine) in all experiments.
  • Apply nonlinear regression (e.g., GraphPad Prism) with Hill slope constraints to compare potency trends. Contradictions may arise from cell-specific efflux pumps (e.g., ABCG2) or metabolic stability differences .

Q. What mechanistic studies elucidate the role of this compound in modulating reactive oxygen species (ROS)?

  • Methodological Answer : Combine fluorescent probes (DCFH-DA for general ROS, MitoSOX for mitochondrial superoxide) with knockdown/knockout models (e.g., siRNA targeting Nrf2 or SOD1). Use LC-MS to quantify glutathione disulfide (GSSG) ratios, and EPR spectroscopy to detect specific radical species (e.g., hydroxyl radicals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.